1,1-Dimethylbutylamine (CAS 53310-02-4), also known as tert-hexylamine, is a highly sterically hindered, alpha-tertiary primary amine. In industrial and chemical synthesis, it is valued for its unique combination of steric bulk, moderate volatility (boiling point ~102 °C), and lipophilicity [1]. Unlike unhindered aliphatic amines, its bulky alpha-carbon structure limits unwanted nucleophilic side reactions and modulates coordination strength in metal complexes. This makes it a critical building block in the procurement of specialty lubricant antiwear additives, low-temperature curing conductive inks, controlled-release borane adducts, and specific active pharmaceutical ingredients (APIs) such as Clenhexerol .
Substituting 1,1-dimethylbutylamine with common analogs fundamentally alters processability and product performance. Using unhindered amines like n-hexylamine results in overly stable metal or borane complexes that fail to dissociate during catalysis or reduction workflows [3]. Conversely, substituting with shorter-chain tertiary amines like tert-butylamine (bp ~44 °C) causes premature evaporation in ink formulations and reduces oil solubility in lubricant additives [1]. Replacing it with heavier mixtures like Primene 81R (C11-C14) introduces undefined molecular weights, destroying the precise stoichiometric control required for high-performance phosphate amine salt formulations [2]. Thus, 1,1-dimethylbutylamine is uniquely positioned for procurement scenarios where exact volatility, defined molecular weight, and high steric hindrance must intersect.
In the formulation of conductive silver inks using silver carboxylates (e.g., silver neodecanoate), the choice of amine ligand dictates the curing temperature and final conductivity. tert-Butylamine (bp ~44 °C) is highly volatile and prone to evaporating before complete silver reduction, while heavier amines like tert-octylamine (bp ~140 °C) require higher curing temperatures or leave resistive organic residues. 1,1-Dimethylbutylamine (bp ~102 °C) provides an optimal intermediate volatility, enabling complete decarboxylation and reduction of the silver complex at temperatures below 105 °C while ensuring the ligand vaporizes cleanly [1].
| Evidence Dimension | Boiling point and low-temperature curing compatibility |
| Target Compound Data | 1,1-Dimethylbutylamine (bp ~102 °C, enables <105 °C curing without residue) |
| Comparator Or Baseline | tert-Butylamine (bp ~44 °C, premature evaporation) and tert-Octylamine (bp ~140 °C, residue risk) |
| Quantified Difference | ~58 °C higher boiling point than tert-butylamine and ~38 °C lower than tert-octylamine |
| Conditions | Silver carboxylate reduction in xylene/terpineol solvent systems |
Allows manufacturers of flexible electronics to achieve highly conductive printed traces on temperature-sensitive polymer substrates without resistive ligand entrapment.
High-performance gear and engine lubricants utilize phosphate amine salts as ashless antiwear additives. Historically, formulators have used mixtures of C11-C14 tertiary alkyl primary amines (e.g., Primene 81R). However, these mixtures have variable equivalent weights, making exact phosphorus-to-nitrogen neutralization difficult. 1,1-Dimethylbutylamine provides a single, highly defined molecular weight (101.19 g/mol) while maintaining the necessary alpha-tertiary steric hindrance. Furthermore, its C6 chain offers superior base oil solubility compared to the C4 chain of tert-butylamine, preventing additive dropout in low-viscosity synthetic base stocks [1].
| Evidence Dimension | Molecular definition and base oil solubility |
| Target Compound Data | 1,1-Dimethylbutylamine (Defined MW 101.19 g/mol, C6 lipophilicity) |
| Comparator Or Baseline | Primene 81R (Undefined C11-C14 mixture) and tert-Butylamine (C4 chain, lower solubility) |
| Quantified Difference | 100% batch-to-batch MW consistency vs. broad distribution mixtures; +2 carbon lipophilicity vs. tert-butylamine |
| Conditions | Neutralization of phosphorus acids in low-viscosity lubricating oil base stocks |
Enables lubricant formulators to produce antiwear additive packages with exact, reproducible acid-base stoichiometry and stable low-temperature viscometrics.
Borane-amine adducts are critical reducing agents, but their reactivity is governed by the amine's steric bulk. Unhindered primary amines like n-hexylamine form excessively strong coordination bonds with borane, rendering the complex too stable for efficient hydroboration of olefins. 1,1-Dimethylbutylamine features dual methyl groups at the alpha position, creating severe steric hindrance that weakens the nitrogen-boron bond. This allows the controlled, in situ release of reactive borane while maintaining the moisture and air stability characteristic of amine-borane complexes[1].
| Evidence Dimension | Complex dissociation and hydroboration reactivity |
| Target Compound Data | 1,1-Dimethylbutylamine (Alpha-tertiary structure, weak N-B coordinate bond) |
| Comparator Or Baseline | n-Hexylamine (Unhindered primary structure, strong N-B coordinate bond) |
| Quantified Difference | Significant increase in free borane availability due to alpha-carbon gem-dimethyl steric repulsion compared to primary unhindered amines |
| Conditions | Hydroboration of olefins or radical initiation in organic solvents |
Provides synthetic chemists with a borane carrier that is stable for storage but highly reactive upon demand during hydroboration or reduction workflows.
In pharmaceutical manufacturing, the exact alkyl chain structure of an amine precursor strictly dictates the binding profile of the resulting API. 1,1-Dimethylbutylamine is the specific, non-substitutable precursor required for synthesizing Clenhexerol, a classical beta-adrenergic agonist. Attempting to substitute this precursor with the more common tert-butylamine yields a tert-butyl substituted analog, which possesses a fundamentally different lipophilicity (LogP) and receptor binding affinity. The 1,1-dimethylbutyl group is essential for Clenhexerol's specific pharmacological activity .
| Evidence Dimension | API structural identity and receptor binding profile |
| Target Compound Data | 1,1-Dimethylbutylamine (Yields Clenhexerol with a C6 lipophilic tail) |
| Comparator Or Baseline | tert-Butylamine (Yields a C4 analog with altered pharmacology) |
| Quantified Difference | Addition of a two-carbon (ethyl) extension on the alpha-tertiary carbon compared to tert-butylamine, fundamentally altering LogP and steric fit |
| Conditions | Synthesis of beta-adrenergic agonists for interlaboratory studies or therapeutic use |
Procurement must source this exact CAS number to ensure the synthesized API meets the strict structural and regulatory identity of Clenhexerol.
Utilizing its ideal boiling point (~102 °C) and steric bulk, 1,1-dimethylbutylamine acts as a highly effective ligand and reducing catalyst for silver carboxylates. It enables the formulation of conductive silver inks that cure below 105 °C, making it the right choice for printing on temperature-sensitive substrates like PET or TPU without leaving resistive residues [1].
In the formulation of low-viscosity gear oils and high-compression engine lubricants, 1,1-dimethylbutylamine is the optimal neutralizing agent for phosphorus acids. Its defined molecular weight ensures precise stoichiometry, while its C6 chain provides excellent base oil solubility, overcoming the limitations of undefined C11-C14 amine mixtures[2].
For chemical suppliers and process chemists manufacturing reducing agents, 1,1-dimethylbutylamine serves as an ideal stabilizing ligand. Its alpha-tertiary steric hindrance ensures the borane complex is stable for storage and handling, yet dissociates readily during hydroboration or radical initiation reactions, outperforming unhindered amine alternatives [3].
As the direct source of the 1,1-dimethylbutyl pharmacophore, this compound is an absolute requirement for the synthesis of Clenhexerol. It is the only choice for pharmaceutical procurement teams needing to produce this specific beta-adrenergic agonist, as any analog substitution would result in a different chemical entity .
Corrosive;Irritant